molecular formula C16H12N6O B10983356 N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide

Cat. No.: B10983356
M. Wt: 304.31 g/mol
InChI Key: BPURHIXJJJIFFR-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a triazole ring and an indazole ring, which are both nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide typically involves the formation of the indazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of catalysts. For example, the reaction of 3-nitrobenzaldehyde with hydrazine hydrate can yield the indazole ring, which is then coupled with a triazole derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s triazole and indazole rings play a crucial role in these interactions, allowing it to fit snugly into the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[5-(1H-1,2,4-triazol-3-yl)-1H-indazol-3-yl]phenyl}furan-2-carboxamide
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
  • 1,2,3-triazole derivatives

Uniqueness

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide is unique due to its dual ring structure, which provides a versatile platform for various chemical modifications. This structural feature enhances its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and materials science .

Properties

Molecular Formula

C16H12N6O

Molecular Weight

304.31 g/mol

IUPAC Name

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H12N6O/c23-16(14-12-6-1-2-7-13(12)20-21-14)19-11-5-3-4-10(8-11)15-17-9-18-22-15/h1-9H,(H,19,23)(H,20,21)(H,17,18,22)

InChI Key

BPURHIXJJJIFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

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